molecular formula C20H23N3OS B6011277 7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

カタログ番号: B6011277
分子量: 353.5 g/mol
InChIキー: YLGFBHJAFOWRKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. It is commonly known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cells and is a potential target for the treatment of various diseases, including cancer and autoimmune disorders.

作用機序

TAK-659 is a potent and selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of B-cells. BTK plays a critical role in B-cell activation, proliferation, and survival, and is a potential target for the treatment of various diseases, including cancer and autoimmune disorders. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that lead to B-cell activation and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent antitumor activity in animal models of B-cell malignancies, including lymphoma and leukemia. In addition, TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell activation. TAK-659 has also been shown to have a favorable safety profile and is well-tolerated in animal studies.

実験室実験の利点と制限

The advantages of TAK-659 for lab experiments include its potent inhibition of BTK, its favorable pharmacokinetic profile, and its well-tolerated safety profile in animal studies. However, the limitations of TAK-659 include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

将来の方向性

For the research and development of TAK-659 include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies and autoimmune disorders. In addition, further studies are needed to investigate the potential use of TAK-659 in combination with other therapies, including chemotherapy and immunotherapy. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material is 2-amino-4-methylthieno[3,2-d]pyrimidine, which is reacted with ethyl 2-bromoacetate to give the intermediate compound 2-ethylthio-4-methylthieno[3,2-d]pyrimidin-5(2H)-one. The intermediate is then reacted with 3-phenylpiperidine-3-carboxaldehyde to give the key intermediate 7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one. The final product is obtained by reacting the key intermediate with acetic anhydride in the presence of a base.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown potent inhibition of BTK and has demonstrated efficacy in several animal models of B-cell malignancies. TAK-659 has also been shown to have a favorable pharmacokinetic profile and is well-tolerated in animal studies.

特性

IUPAC Name

7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15-13-25-19-18(15)21-14-23(20(19)24)11-10-22-9-5-8-17(12-22)16-6-3-2-4-7-16/h2-4,6-7,13-14,17H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGFBHJAFOWRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN(C2=O)CCN3CCCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。